7-Bromo-4,6-dichloro-8-fluoroquinazoline is a synthetic compound with the molecular formula CHBrClFN. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of multiple halogens—bromine, chlorine, and fluorine—on the quinazoline ring enhances its chemical reactivity and potential biological interactions.
The compound can be synthesized from readily available precursors through various halogenation methods. Its synthesis typically involves multi-step reactions that are optimized for yield and purity, making it suitable for research and industrial applications .
7-Bromo-4,6-dichloro-8-fluoroquinazoline is classified as a halogenated heterocyclic compound. It falls under the category of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This classification is significant due to the biological activities associated with quinazoline derivatives, including anticancer and antimicrobial properties .
The synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline involves several key steps:
The reaction conditions require strict control over temperature and atmosphere to minimize side reactions. Automated systems may be employed in industrial settings to ensure consistency and high purity of the product .
7-Bromo-4,6-dichloro-8-fluoroquinazoline features a quinazoline backbone with specific halogen substitutions:
This unique arrangement contributes to its reactivity and potential biological activity.
The molecular weight of 7-Bromo-4,6-dichloro-8-fluoroquinazoline is approximately 295.92 g/mol. The compound's structural formula can be represented using various chemical notation systems, including SMILES notation: FC1=C2N=C(Cl)N=C(Cl)C2=CC(Cl)=C1Br
.
7-Bromo-4,6-dichloro-8-fluoroquinazoline can participate in several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of reagents significantly influences the reaction pathways and products formed .
The mechanism of action for 7-Bromo-4,6-dichloro-8-fluoroquinazoline primarily involves its interaction with specific biological targets such as enzymes or receptors. The presence of halogens enhances its ability to form strong interactions with these targets, which may lead to inhibition or modulation of their activity.
Research indicates that this compound could inhibit kinases or other enzymes involved in disease pathways, making it a candidate for therapeutic applications in oncology and infectious diseases .
Relevant data on solubility, melting points, and stability under different conditions are critical for practical applications in research and industry .
7-Bromo-4,6-dichloro-8-fluoroquinazoline has several significant applications in scientific research:
The synthesis of 7-bromo-4,6-dichloro-8-fluoroquinazoline exemplifies the strategic sequential halogenation required for polyhalogenated quinazolines. As detailed in the synthesis of KRASG12C inhibitor VT204, this compound (designated Compound 4) is produced through a three-step sequence starting from para-2-amino-4-bromo-3-fluorobenzoic acid (Substrate 1) [4]:
Table 1: Key Steps in the Halogenation-Cyclization Sequence for 7-Bromo-4,6-dichloro-8-fluoroquinazoline
Step | Reactant(s) | Product | Key Conditions | Function |
---|---|---|---|---|
1 | para-2-Amino-4-bromo-3-fluorobenzoic acid + NCS | 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | DMF, 70°C, overnight | Regioselective C5 chlorination |
2 | Compound 2 + Formamidine acetate | 7-Bromo-6-chloro-8-fluoroquinazolin-4(3H)-one | Ethanol, reflux, overnight | Cyclodehydration to quinazolinone core |
3 | Compound 3 + SOCl2 | 7-Bromo-4,6-dichloro-8-fluoroquinazoline | SOCl2 (solvent), DMF (cat.), reflux | C4-hydroxyl to chloride conversion |
This pathway highlights the deliberate positioning of halogens (Br, F) prior to quinazoline ring formation, while chlorine atoms are introduced selectively at different stages. The C4-chlorine is installed last due to its superior lability in nucleophilic aromatic substitution (NAS) reactions [4] [9].
Optimizing the synthesis of halogenated quinazolines like 7-bromo-4,6-dichloro-8-fluoroquinazoline focuses on controlling selectivity, minimizing side reactions, and improving atom economy. Key strategies include:
Chlorination Media: SOCl2 serves as both reagent and solvent for C4 chlorination. Catalytic DMF (0.1–0.5 eq) accelerates the reaction by generating the reactive chloromethyleneiminium ion (Vilsmeier reagent), reducing reaction times from >24h to 8–12h [4].
Catalyst Selection for Cross-Coupling:Suzuki-Miyaura coupling of brominated quinazolines requires palladium catalysts tolerant to multiple halogens. PdCl2(dtbpf) (1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride) is preferred for derivatives like 7-bromo-4,6-dichloro-8-fluoroquinazoline due to its ability to selectively activate the C-Br bond over C-Cl bonds. This selectivity enables late-stage functionalization at C7 without disturbing critical C4/C6 chlorines [4] [9].
Temperature and Stoichiometry Control:
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Step | Critical Variable | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
C5 Chlorination | Solvent | DMF | >95% conversion (vs. 70% in THF) |
Cyclization | Reagent stoichiometry | 1.2 eq formamidine acetate | 90% isolated yield |
C4 Chlorination | Additive | 0.3 eq DMF | Reaction time reduced 60% |
Suzuki Coupling | Catalyst | PdCl2(dtbpf) | C-Br selectivity >99:1 vs C-Cl |
NAS (Piperazine) | Solvent | Dioxane | 80% yield at 50°C (vs 40% in toluene) |
The C4 chlorine in 7-bromo-4,6-dichloro-8-fluoroquinazoline exhibits exceptional reactivity toward nucleophilic aromatic substitution (NAS), enabling diverse functionalization. Its behavior contrasts with C6/C7 halogens due to electronic and steric factors:
Steric Accessibility: C4 is less sterically hindered than C2 or C6 positions, facilitating nucleophile approach. Bulky nucleophiles (e.g., tert-butylpiperazine) achieve >80% substitution at C4 in dioxane at 50°C, while C6-Cl remains intact [4] [9].
Solvent Effects on NAS Kinetics:Polar aprotic solvents (DMF, NMP, DMSO) accelerate NAS by stabilizing the anionic Meisenheimer complex. For 7-bromo-4,6-dichloro-8-fluoroquinazoline:
Water Co-Solvents: Enable NAS with ammonia/amines but necessitate careful pH control to avoid hydrolysis [9].
Metal-Assisted vs. Classical NAS:
Table 3: Reactivity Comparison of Halogen Sites in NAS Reactions
Halogen Position | Bond Strength (kcal/mol) | Relative NAS Rate | Preferred Conditions | Selectivity vs. C4-Cl |
---|---|---|---|---|
C4-Cl | 84.8 | 100× | Dioxane, 50°C, no catalyst | N/A |
C6-Cl | 87.3 | 1× | Pd catalysis, 100–120°C | >100:1 |
C7-Br | 83.0 | 10× | Pd catalysis, 80–90°C | 10:1 |
C8-F | 126.5 | <0.01× | Not viable | >1000:1 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2